2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
CAS No.: 916909-01-8
Cat. No.: VC3266059
Molecular Formula: C11H9F3N2O
Molecular Weight: 242.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 916909-01-8 |
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Molecular Formula | C11H9F3N2O |
Molecular Weight | 242.2 g/mol |
IUPAC Name | 2-phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one |
Standard InChI | InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-7-10(17)16(15-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Standard InChI Key | UOWCQZSWKHMSFA-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(N=C1C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES | C1CC(=O)N(N=C1C(F)(F)F)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Features
2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one contains a partially saturated six-membered heterocyclic ring with two adjacent nitrogen atoms (positions 1 and 2) and a carbonyl group at position 3. The molecule features a phenyl substituent attached to the N-2 position and a trifluoromethyl group at position 6. The 4,5 positions are saturated, creating the dihydro nature of the pyridazinone core structure.
The structural characteristics of this compound can be understood by examining related compounds. For instance, similar to 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, it contains the core dihydropyridazinone scaffold with different substituents . While the compound in search result has a butyl group at position 2 and a phenyl group at position 6, our target compound has the phenyl group at position 2 and a trifluoromethyl group at position 6.
Physical and Chemical Properties
Based on the analysis of similar compounds, the following physical and chemical properties can be anticipated for 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one:
Table 1. Estimated Physical and Chemical Properties of 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
The compound likely exhibits characteristic spectroscopic properties that would be useful for its identification and characterization. For example, in the IR spectrum, we would expect to observe a strong carbonyl (C=O) stretching band at approximately 1670 cm⁻¹ and a C=N stretching band around 1560 cm⁻¹, similar to what is observed for related dihydropyridazinone compounds .
Synthetic Methodologies
One-Pot Synthesis from Simple Precursors
A promising approach is the one-pot synthesis method described in patent CN114057650B, which employs a nickel-catalyzed reaction involving succinonitrile, arylboronic acid, and phenylhydrazine hydrochloride . This method involves cyano addition, intramolecular condensation, and cyclization processes conducted in a single reaction vessel.
For 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, this approach would likely require the use of a trifluoromethyl-containing precursor to introduce the CF3 group at the appropriate position. The method offers advantages of high step economy, mild reaction conditions, and simple operation .
The general reaction scheme would involve:
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Reaction of succinonitrile with an appropriate arylboronic acid containing a trifluoromethyl group
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Addition of phenylhydrazine hydrochloride
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Nickel-catalyzed cyclization to form the dihydropyridazinone ring
N-Alkylation Strategy
Another potential approach could be based on the N-alkylation strategy described for the synthesis of 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one . This would involve:
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Synthesis of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
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N-alkylation with an appropriate phenyl halide (e.g., bromobenzene) in the presence of a base like K₂CO₃
Table 2. Comparison of Potential Synthetic Routes for 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Synthetic Approach | Key Reagents | Conditions | Advantages | Limitations |
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One-pot Ni-catalyzed method | Succinonitrile, trifluoromethyl-containing arylboronic acid, phenylhydrazine hydrochloride, Ni(dppp)Cl₂, ZnCl₂ | THF, 100°C, 24h, N₂ atmosphere | High step economy, mild conditions, simple operation | Requires optimization for specific substituents |
N-Alkylation approach | 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, bromobenzene | Acetone, K₂CO₃, 25°C, 18h | Straightforward reaction conditions, potentially good yields | Requires synthesis of precursor compound |
Lewis acid-assisted cyclization | Trifluoromethyl-substituted succinonitrile, phenylhydrazine | ZnCl₂, THF, 80-100°C | Direct formation of target compound | May require specific precursor synthesis |
Reaction Conditions and Optimization
Based on the one-pot synthesis method described in patent CN114057650B, the following optimized conditions might be appropriate for the synthesis of 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one :
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Catalyst: Ni(dppp)Cl₂
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Additive: ZnCl₂
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Solvent: Tetrahydrofuran (THF)
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Temperature: 100°C
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Reaction time: 24 hours
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Atmosphere: Nitrogen
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Post-processing: Extraction and column chromatography separation
These conditions have been reported to successfully yield various 4,5-dihydropyridazin-3-one compounds with different functional group substitutions .
Biological Activities and Applications
Structure-Activity Relationships
Table 3. Structure-Activity Relationships in Dihydropyridazinone Compounds
The 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one compound has been reported to exhibit COX-2 inhibitory activity , suggesting that the 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one might also possess similar activity, potentially with differing potency due to the structural modifications.
Agricultural Applications
Pyridazinone derivatives, particularly those containing trifluoromethyl groups, have been reported to serve as intermediates for preparing compounds with excellent herbicidal activity . The 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one might therefore have applications in agricultural chemistry, either directly as a bioactive agent or as an intermediate in the synthesis of more complex agrochemicals.
Spectroscopic Characterization
Based on related compounds, the following spectroscopic characteristics might be expected for 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum would likely show:
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Signals for the two methylene groups (-CH₂-CH₂-) of the dihydropyridazinone ring, appearing as triplets around δ 2.5-3.0 ppm
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Aromatic protons of the phenyl ring at approximately δ 7.4-7.8 ppm
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Possible coupling effects from the trifluoromethyl group
The ¹³C-NMR spectrum would likely exhibit:
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A carbonyl carbon signal (C=O) at approximately δ 165 ppm
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A C=N signal at around δ 150 ppm
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Aromatic carbon signals between δ 126-136 ppm
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Methylene carbon signals at approximately δ 25-30 ppm
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A characteristic quartet for the carbon of the trifluoromethyl group due to C-F coupling
Mass Spectrometry
The compound would be expected to show a molecular ion peak at m/z 241, corresponding to its molecular weight, with fragmentation patterns characteristic of the dihydropyridazinone structure and the trifluoromethyl group.
Future Research Directions
Structure Optimization
Future research on 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one could focus on structural modifications to enhance its potential biological activities:
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Introduction of additional substituents on the phenyl ring to explore structure-activity relationships
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Modification of the dihydropyridazinone core to alter electronic properties
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Exploration of isosteric replacements for the trifluoromethyl group
Biological Evaluation
Comprehensive biological screening of 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one would be valuable to establish its activity profile:
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Evaluation of its potential COX-2 inhibitory activity, similar to related compounds
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Assessment of antibacterial, antifungal, and antiviral properties
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Testing for herbicidal activity and other agricultural applications
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Investigation of potential anticancer effects
Synthetic Method Development
Development of more efficient and scalable synthetic routes would facilitate further research on this compound:
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Optimization of catalyst systems for higher yields and selectivity
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Exploration of greener reaction conditions and solvents
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Development of regioselective methods for introducing the trifluoromethyl group
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